(S)-2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoic acid
(S)-2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoic acid
Brand Name:
Vulcanchem
CAS No.:
16730-11-3
VCID:
VC0181437
InChI:
InChI=1S/C12H14N2O3/c1-17-8-2-3-9-7(4-10(13)12(15)16)6-14-11(9)5-8/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1
SMILES:
COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N
Molecular Formula:
C12H14N2O3
Molecular Weight:
234.25 g/mol
(S)-2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoic acid
CAS No.: 16730-11-3
Main Products
VCID: VC0181437
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol
CAS No. | 16730-11-3 |
---|---|
Product Name | (S)-2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoic acid |
Molecular Formula | C12H14N2O3 |
Molecular Weight | 234.25 g/mol |
IUPAC Name | (2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C12H14N2O3/c1-17-8-2-3-9-7(4-10(13)12(15)16)6-14-11(9)5-8/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1 |
Standard InChIKey | ASMBUJRMSWTSLE-JTQLQIEISA-N |
Isomeric SMILES | COC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)N |
SMILES | COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N |
Canonical SMILES | COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N |
Synonyms | 6-methoxy-L-tryptophan 6-methoxytryptophan |
PubChem Compound | 15408556 |
Last Modified | Nov 11 2021 |
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